PHENOL, 2,2/'/'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S
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Overview
Description
PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S: is a complex organic compound characterized by its phenolic structure and the presence of bis(nitrilomethylidyne) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 1,2-diaminoethane.
Condensation Reaction: These starting materials undergo a condensation reaction to form the intermediate compound, 1,2-bis(4-chlorophenyl)ethane-1,2-diamine.
Schiff Base Formation: The intermediate is then reacted with phenol in the presence of a suitable catalyst to form the final product through a Schiff base formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation Reactions: Utilizing industrial reactors to handle large volumes of starting materials.
Catalyst Optimization: Employing optimized catalysts to increase yield and reduce reaction time.
Purification Processes: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The nitrilomethylidyne groups can be reduced to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenolic compounds.
Scientific Research Applications
PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may inhibit specific biochemical pathways, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the nitrilomethylidyne groups.
Phenolphthalein: Another phenolic compound used as a pH indicator.
Chlorophenol: Shares the chlorophenyl groups but differs in overall structure.
Uniqueness
PHENOL, 2,2/‘/’-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S is unique due to its combination of phenolic and nitrilomethylidyne groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
117903-61-4 |
---|---|
Molecular Formula |
C28H22O2N2Cl2 |
Molecular Weight |
0 |
Synonyms |
PHENOL, 2,2/'/'-[[1,2-BIS(4-CHLOROPHENYL)1,2-ETHANEDIYL]BIS(NITRILOMETHYLIDYNE)]BIS- R,S |
Origin of Product |
United States |
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